molecular formula C12H10ClNO2 B6367855 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261956-88-0

5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367855
M. Wt: 235.66 g/mol
InChI Key: UBZHZRAQKHVRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-CMP-3-H) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is an aromatic compound that has a pyridine ring and a phenyl group as its major components. Its structure is characterized by a chlorine atom attached to the phenyl group, and a methoxy group attached to the pyridine ring. This compound is used in a variety of synthetic and analytical processes, and it has been studied extensively in the scientific literature.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% involves the reaction of 4-chloro-2-methoxyaniline with 2,3-epoxy-1-propanol in the presence of a catalyst to form 5-(4-Chloro-2-methoxyphenyl)-3-hydroxy-1,2-dihydropyridine. This intermediate is then oxidized using a suitable oxidizing agent to obtain the final product.

Starting Materials
4-chloro-2-methoxyaniline, 2,3-epoxy-1-propanol, Catalyst, Oxidizing agent

Reaction
Step 1: 4-chloro-2-methoxyaniline is reacted with 2,3-epoxy-1-propanol in the presence of a catalyst to form 5-(4-Chloro-2-methoxyphenyl)-3-hydroxy-1,2-dihydropyridine., Step 2: The intermediate is then oxidized using a suitable oxidizing agent to obtain the final product, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is used widely in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of biologically active compounds such as antibiotics and antiviral agents. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins and other biomolecules.

Mechanism Of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed to be involved in several biochemical processes. It is known to interact with proteins and other biomolecules, and it has been shown to inhibit the activity of several enzymes. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been found to interact with cell membranes and to affect the transport of ions across them.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been found to affect the activity of several enzymes, and it has been shown to interact with cell membranes and to affect the transport of ions across them. Additionally, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have antibacterial, antifungal, and antiviral effects, and it has been used in the treatment of several diseases.

Advantages And Limitations For Lab Experiments

5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is a versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous reactions.

Future Directions

There are many potential future directions for research on 5-(4-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%. These include further studies of its mechanism of action and biochemical and physiological effects, as well as the development of new applications for it. Additionally, research could be conducted to explore its potential use in the synthesis of new drugs, pesticides, and dyes. Finally, research could be conducted to explore its potential use as a fluorescent probe or as a therapeutic agent.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-5-9(13)2-3-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZHZRAQKHVRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683002
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

CAS RN

1261956-88-0
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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